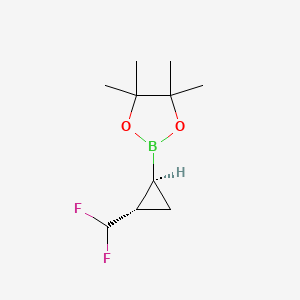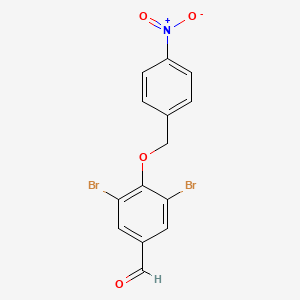
3,5-Dibromo-4-(4-nitro-benzyloxy)-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two bromine atoms, a nitrobenzyl group, and an aldehyde functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps. One common method includes the bromination of 4-hydroxybenzaldehyde to introduce bromine atoms at the 3 and 5 positions. This is followed by the reaction with 4-nitrobenzyl bromide to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 3,5-dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,5-Dibromo-4-[(4-nitrobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dibromo-4-[(4-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and aldehyde functional group allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Similar in structure but contains a sulfonic acid group instead of an aldehyde.
4,5-Dimethoxy-2-nitrobenzyl bromide: Contains a methoxy group and is used in similar synthetic applications.
Uniqueness
3,5-Dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde is unique due to the combination of bromine atoms, nitrobenzyl group, and aldehyde functional group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H9Br2NO4 |
|---|---|
Poids moléculaire |
415.03 g/mol |
Nom IUPAC |
3,5-dibromo-4-[(4-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Br2NO4/c15-12-5-10(7-18)6-13(16)14(12)21-8-9-1-3-11(4-2-9)17(19)20/h1-7H,8H2 |
Clé InChI |
DWTHAYISURWNDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=O)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


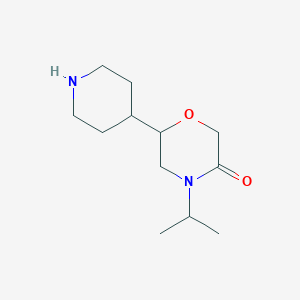
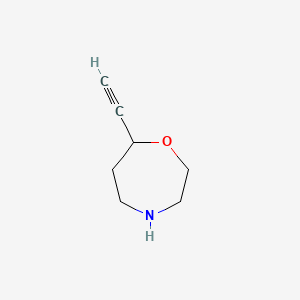
![8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14887200.png)
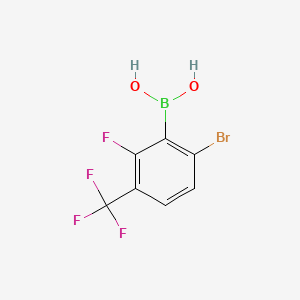
![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)

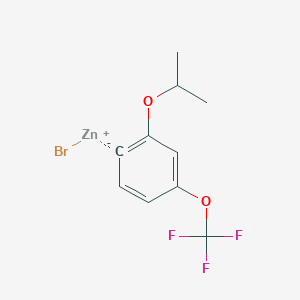

![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
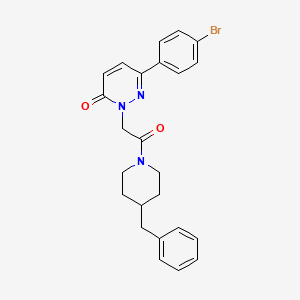
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)

![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
